Lenalidomide-acetylene-C5-COOH
Description
Contextualization as a Cereblon (CRBN) Ligand-Linker Conjugate
At its core, Lenalidomide-acetylene-C5-COOH is a functionalized ligand for the Cereblon (CRBN) protein. medchemexpress.combiocat.com CRBN is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, a key player in the cell's natural protein disposal system. ashpublications.orgchemsrc.com The lenalidomide-derived portion of the molecule binds specifically to CRBN, effectively "hijacking" the E3 ligase machinery.
The molecule also incorporates a C5 carboxylic acid linker with a terminal acetylene (B1199291) group. medchemexpress.commedchemexpress.com This linker serves two primary purposes: it provides a spatial bridge to a target protein ligand and its terminal acetylene group allows for efficient and specific conjugation through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.commedchemexpress.com This modular design makes it an invaluable building block for creating heterobifunctional molecules.
Origins from Immunomodulatory Drugs (IMiDs) and Thalidomide Derivatives
The development of this compound is a direct evolution of the scientific journey that began with thalidomide. Thalidomide, a drug with a notorious history due to its teratogenic effects, was later discovered to have potent immunomodulatory and anti-angiogenic properties. ashpublications.orgsgul.ac.uk This led to its repurposing and the subsequent development of analogues with improved therapeutic profiles.
Lenalidomide (B1683929) emerged from these efforts as a more potent and safer derivative of thalidomide. sgul.ac.ukscielo.br It was found to exert its effects by binding to CRBN, leading to the ubiquitination and subsequent degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3. ashpublications.orgresearchgate.net This discovery of lenalidomide as a "molecular glue" that induces protein degradation paved the way for its use as an E3 ligase ligand in more complex constructs. The further functionalization of lenalidomide with a linker, as seen in this compound, was a logical next step to broaden its applicability in research. nih.gov
Fundamental Role in Proteolysis-Targeting Chimeras (PROTACs) Technology
PROTACs are innovative heterobifunctional molecules designed to specifically target and degrade disease-causing proteins. medchemexpress.commyskinrecipes.com They consist of three key components: a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound provides the latter two components in a single, ready-to-use package. medchemexpress.combiocat.com
The operational principle of a PROTAC synthesized using this compound is elegant yet powerful. Once introduced into a cell, the lenalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein. This induced proximity brings the target protein into close contact with the E3 ligase complex, leading to its polyubiquitination and subsequent degradation by the proteasome. nih.govmedchemexpress.com This targeted degradation approach offers a significant advantage over traditional inhibitors, as it can eliminate the entire protein rather than just blocking its activity.
While specific PROTACs developed with the exact this compound linker are often proprietary or in early-stage development, the utility of similar lenalidomide-linker conjugates is well-documented. For instance, lenalidomide-based PROTACs have been successfully developed to degrade a range of targets, including MDM2 and BET proteins. medchemexpress.comnih.gov
Significance as a Research Tool in Ubiquitin-Proteasome System (UPS) Studies
Beyond its direct application in developing potential therapeutics, this compound is a valuable tool for fundamental research into the ubiquitin-proteasome system. nih.govmedchemexpress.com The ability to synthesize PROTACs with this reagent allows researchers to probe the intricacies of the UPS in a controlled manner.
By creating PROTACs against specific proteins, scientists can study the kinetics and selectivity of E3 ligase-mediated degradation. This can help to answer fundamental questions about which proteins are amenable to degradation, the optimal linker lengths and compositions for efficient degradation, and the cellular consequences of removing a specific protein. Furthermore, the development of PROTACs with varying CRBN ligands, such as those derived from lenalidomide and its analogues, allows for a comparative analysis of E3 ligase engagement and neosubstrate specificity. nih.gov This contributes to a deeper understanding of the "rules of engagement" for the UPS and informs the design of next-generation protein degraders.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-18-12-11-17(20(27)22-18)23-13-16-14(8-6-9-15(16)21(23)28)7-4-2-1-3-5-10-19(25)26/h6,8-9,17H,1-3,5,10-13H2,(H,25,26)(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYFKFKQSNARRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Lenalidomide Acetylene C5 Cooh
Strategies for the Synthesis of the Lenalidomide (B1683929) Core and its Analogues
The synthesis of the core Lenalidomide structure, a derivative of thalidomide, has been approached through various routes, often focusing on improving yield, purity, and scalability. preprints.orgsemanticscholar.org A common strategy involves the construction of the isoindolinone ring system and its subsequent coupling with the piperidinedione moiety.
A prevalent method begins with a substituted methyl benzoate, such as methyl (2-methyl-3-nitro)benzoate. preprints.org This starting material undergoes bromination of the methyl group, followed by a coupling reaction with 3-amino-piperidine-2,6-dione or its hydrochloride salt. google.com The final step involves the reduction of the nitro group to an amine, yielding Lenalidomide. google.com Optimization of this process has focused on the choice of solvents and reaction conditions to enhance yield and simplify purification. google.com For instance, careful selection of solvents for both the synthesis of the nitro intermediate and the subsequent reduction reaction can significantly reduce solvent volume and improve the molar yield to over 80%. google.com
| Synthetic Strategy | Key Starting Materials | Key Steps | Reported Advantages |
|---|---|---|---|
| Nitro-Intermediate Route | Methyl 2-methyl-3-nitro-benzoate, 3-amino-piperidine-2,6-dione HCl | 1. Bromination of the methyl group. 2. Coupling with the piperidinedione moiety. 3. Catalytic reduction of the nitro group. | Commercially viable with yields >80% through solvent optimization. google.com |
| Alternative Three-Step Synthesis | (Details proprietary to specific literature) | A condensed three-step sequence. | High yield (59.8%) and purity (99.6%). semanticscholar.org |
Chemical Introduction of the Acetylene-C5-Carboxylic Acid Moiety
The introduction of the acetylene-C5-carboxylic acid linker is a crucial step in transforming the Lenalidomide core into a functional component for PROTAC synthesis. This process involves the strategic formation of a carbon-carbon bond between the Lenalidomide scaffold and the bifunctional linker.
The terminal alkyne is a key functional group due to its high reactivity in specific coupling reactions. libretexts.org The most common method for introducing an alkyne onto an aromatic ring, such as the isoindolinone core of Lenalidomide, is the Sonogashira cross-coupling reaction. organic-chemistry.org This palladium-catalyzed reaction efficiently couples a terminal alkyne with an aryl halide.
In the context of synthesizing Lenalidomide-acetylene-C5-COOH, this would typically involve:
Synthesis of a halogenated Lenalidomide precursor: An iodine or bromine atom is introduced at the desired position on the isoindolinone ring (e.g., 4-iodo-Lenalidomide).
Sonogashira Coupling: The halogenated Lenalidomide is reacted with the terminal alkyne of the C5-carboxylic acid linker (e.g., hept-6-ynoic acid) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
This technique provides a direct and efficient route to link the alkyne-containing chain to the Lenalidomide core, forming the backbone of the final molecule.
The acetylene-C5-carboxylic acid moiety is a bifunctional linker, featuring a terminal alkyne at one end and a carboxylic acid at the other. lumiprobe.com Such linkers are essential in medicinal chemistry for covalently connecting two different molecular entities, in this case, the E3 ligase ligand and, eventually, the target protein ligand. wisdomlib.orgnih.gov The C5 alkyl chain provides spatial separation between the two ends of the resulting PROTAC, a critical factor for inducing an effective ternary complex formation between the E3 ligase, the PROTAC, and the target protein.
The incorporation of this linker is achieved as described above, typically using a pre-synthesized molecule like hept-6-ynoic acid, where the carboxylic acid group may be temporarily protected (e.g., as an ester) to prevent side reactions during the Sonogashira coupling. The protecting group is then removed in a final step to yield the free carboxylic acid.
Advanced Coupling Reactions for PROTAC Assembly
The terminal alkyne on this compound is primarily intended for use in "click chemistry" reactions to assemble the final PROTAC molecule. These reactions are prized for their high efficiency, mild reaction conditions, and excellent functional group tolerance. medchemexpress.com
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click chemistry reaction used for PROTAC synthesis. springernature.com This reaction joins the terminal alkyne of this compound with an azide-functionalized linker attached to the target protein ligand. rsc.org The reaction is catalyzed by copper(I) and results in the formation of a highly stable 1,4-disubstituted 1,2,3-triazole ring, which acts as a robust, peptidomimetic linker between the two halves of the PROTAC. nih.gov
The CuAAC reaction is exceptionally well-suited for PROTAC development because it allows for the rapid parallel synthesis of libraries of PROTACs from prepared alkyne and azide (B81097) building blocks. rsc.org This modularity is crucial for optimizing linker length and attachment points, which are key determinants of PROTAC efficacy.
| Feature | Description |
|---|---|
| High Efficiency | The reaction typically proceeds to completion with high yields, often requiring only stoichiometric amounts of reactants. medchemexpress.com |
| Bio-orthogonality | The alkyne and azide functional groups are largely unreactive with biological molecules, preventing side reactions in complex chemical environments. springernature.com |
| Mild Conditions | CuAAC reactions can be performed under mild, often aqueous, conditions, preserving the integrity of complex molecular structures. |
| Stable Product | The resulting triazole ring is chemically and metabolically stable, providing a durable link within the PROTAC molecule. rsc.org |
| Modularity | Allows for the simple and efficient combination of different E3 ligase ligands and target protein ligands to create diverse PROTAC libraries. rsc.org |
While CuAAC is the predominant method, the terminal alkyne of this compound can participate in other bioconjugation reactions. These alternatives can be advantageous in specific contexts, such as in cellular environments where copper toxicity is a concern.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the azide-alkyne cycloaddition. Instead of a terminal alkyne, it utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide. medchemexpress.com While our specific molecule has a terminal alkyne, a PROTAC could be assembled by reacting an azide-modified Lenalidomide with a strained alkyne-modified target ligand. SPAAC is highly biocompatible and widely used for in-cell applications.
Glaser-Hay Coupling: This is a copper-mediated oxidative coupling of two terminal alkynes to form a symmetric diyne linkage. nih.govresearchgate.net This reaction could be employed to synthesize homodimeric PROTACs or other specialized constructs where two Lenalidomide-based molecules are linked together.
| Reaction | Key Reactants | Catalyst/Conditions | Key Advantage |
|---|---|---|---|
| CuAAC | Terminal Alkyne + Azide | Copper(I) | High speed and efficiency; gold standard for modular synthesis. springernature.com |
| SPAAC | Strained Alkyne + Azide | None (Strain-promoted) | Copper-free, highly biocompatible for live-cell applications. rsc.org |
| Glaser-Hay Coupling | Terminal Alkyne + Terminal Alkyne | Copper(I) or (II) / Base | Forms a conjugated diyne linker, useful for creating homodimers. nih.govresearchgate.net |
Late-Stage Functionalization Approaches for Lenalidomide Derivatives
Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry for the structural diversification of complex molecules like Lenalidomide. This approach allows for the modification of a core scaffold at a late step in the synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. For derivatives such as this compound, which is designed as a versatile chemical probe, LSF methodologies provide efficient pathways to introduce a wide array of chemical functionalities. These modifications can fine-tune the molecule's properties for applications in chemical biology, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), where this compound acts as a ligand for the E3 ligase Cereblon (CRBN). medchemexpress.com
Regioselective C-H Activation for Structural Modification
Carbon-hydrogen (C-H) activation is a transformative tool for LSF, allowing for the direct conversion of typically inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds. This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic routes. In the context of Lenalidomide derivatives, regioselective C-H activation offers a precise method for structural modification, particularly on the phthalimide (B116566) ring system.
Research has demonstrated the feasibility of palladium(II)-catalyzed late-stage C-H activation to modify drug derivatives. researchgate.net For instance, directing group-assisted strategies can be employed to achieve site-selective functionalization. While direct C-H activation on this compound is not extensively documented, methodologies applied to the core Lenalidomide and Thalidomide scaffolds are highly relevant. For example, the amide functionality within the isoindolinone core can direct transition metal catalysts to specific C-H bonds, typically at the ortho position.
A notable approach involves the use of rhodium catalysts for the C-H functionalization of glutarimides, a key structural component of Lenalidomide. acs.org By converting a glutarimide-containing compound into an aryl diazoacetate, it can serve as a dirhodium carbene precursor. This intermediate can then undergo highly regioselective and enantioselective C-H functionalization with various hydrocarbon substrates. acs.org This methodology allows for the introduction of diverse and sterically complex functionalities onto the core structure in a single step.
Another strategy involves the Rh(III)-catalyzed C(sp³)–H bond amidation of related heterocyclic systems, such as 8-methylquinolines, using N-hydroxyphthalimides as the amidation source. researchgate.net This reaction proceeds with high regioselectivity and demonstrates the potential for functionalizing alkyl side chains on aromatic cores, a technique that could be adapted for modifying the phthalimide portion of Lenalidomide derivatives.
| Catalyst System | Substrate Type | Functionalization | Key Features |
| Palladium(II) | Drug Derivatives | Arylation | Meta-C-H arylation of a Lenalidomide derivative has been reported. researchgate.net |
| Dirhodium(II) | Glutarimide (B196013) Diazoacetates | C-H Insertion | High diastereoselectivity and regioselectivity; introduces Csp³-rich functionality. acs.org |
| Rhodium(III) | 8-Methylquinolines | Amidation | High regioselectivity for C(sp³)–H bonds; applicable for gram-scale synthesis. researchgate.net |
Cross-Coupling Reactions in Generating Diversified Analogues
Cross-coupling reactions are fundamental in modern organic synthesis and are extensively used to create diversified analogues of Lenalidomide. These reactions, typically catalyzed by palladium, involve the coupling of two fragments with the aid of a metal catalyst, forming new C-C or C-X bonds. The Suzuki and Heck cross-coupling reactions are particularly prominent in the derivatization of the Lenalidomide scaffold. researchgate.netnih.gov
The Suzuki cross-coupling reaction has been successfully employed to develop a modular chemistry platform for modifying the C4-position of the Lenalidomide phthalimide ring. researchgate.net This position is crucial for attaching linkers in the development of PROTACs. The general strategy involves the synthesis of a halogenated (e.g., bromo) Lenalidomide precursor, which is then coupled with a wide range of arylboronic acids or esters. This approach allows for the systematic installation of various substituted phenyl groups, enabling a thorough investigation of linker effects on PROTAC efficacy. researchgate.net
A specific study detailed the synthesis of novel Lenalidomide analogues by installing a methylene (B1212753) chain at the C-4 position of the isoindolinone ring via a Suzuki reaction. nih.gov This work highlights the versatility of the reaction in creating a library of compounds for biological evaluation. nih.gov
| Reaction Type | Catalyst | Substrates | Position of Modification | Application |
| Suzuki Coupling | Pd(PPh₃)₄ | 4-Bromo-Lenalidomide derivative, Arylboronic acids | C4 of Phthalimide ring | PROTAC linker attachment, SAR studies. researchgate.net |
| Suzuki Coupling | Pd(dppf)Cl₂ | Arylboronic ester of Lenalidomide, tert-butyl bromoacetate | Amino group position | Installation of alkyl chains. researchgate.net |
| Heck Coupling | Pd(OAc)₂ | Aryl halogenated Thalidomide precursor, Olefins | Phthalimide ring | Synthesis of analogues with olefin functionality. nih.gov |
Similarly, the Heck cross-coupling reaction has been used to synthesize new Thalidomide analogues containing an olefin functionality from an aryl halogenated precursor. nih.gov Given the structural similarity between Thalidomide and Lenalidomide, this methodology is directly applicable for generating Lenalidomide derivatives with unsaturated linkers or side chains. These reactions provide a robust platform for generating diverse chemical matter, starting from a common Lenalidomide intermediate, and are essential for exploring the chemical space around this important molecular scaffold.
Molecular Interactions and Mechanistic Insights into Cereblon Recruitment by Lenalidomide Acetylene C5 Cooh
Biochemical Characterization of Lenalidomide-CRBN Binding
Table 1: Binding Affinities of Lenalidomide (B1683929) and Related Compounds to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Method | Reference |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | nih.gov |
| Pomalidomide (B1683931) | ~157 nM | Isothermal Titration Calorimetry (ITC) | nih.gov |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | nih.gov |
This table presents data for the parent immunomodulatory drugs. The specific binding affinity for Lenalidomide-acetylene-C5-COOH may vary.
Elucidation of Lenalidomide-Induced CRBN Conformational Changes
The binding of lenalidomide to CRBN induces a conformational change in the protein, which is essential for the recruitment of neosubstrates. nih.govashpublications.org Crystallographic studies of the CRBN-DDB1 complex bound to lenalidomide (PDB IDs: 4TZ4, 4CI2) reveal that the drug binds within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN. rcsb.orgresearchgate.netresearchgate.net This pocket is characterized by a "tri-tryptophan" cage (Trp380, Trp386, and Trp400) that forms key interactions with the glutarimide (B196013) ring of lenalidomide. rsc.orgresearchgate.net
Mechanisms of Neo-Substrate Recruitment to the CRBN-CRL4 E3 Ligase Complex
The lenalidomide-induced conformational change in CRBN exposes a new surface that can recognize and bind to specific proteins, known as neosubstrates, that would not normally interact with the E3 ligase complex. nih.gov This process effectively "glues" the neosubstrate to CRBN, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov
Investigation of Substrate Recognition Pockets
The newly formed binding pocket on the surface of the CRBN-lenalidomide complex is highly specific for certain structural motifs in neosubstrates. A common feature found in many lenalidomide-dependent neosubstrates, such as the transcription factors IKZF1 and IKZF3, and the kinase CK1α, is a β-hairpin loop containing a critical glycine (B1666218) residue. rsc.orgnih.govnih.gov This β-hairpin fits into the groove created by lenalidomide and the modified CRBN surface.
The specificity of neosubstrate recruitment can be altered by modifications to the lenalidomide scaffold. For instance, the C4 and C5 positions of the phthalimide (B116566) ring are in proximity to the neosubstrate binding site, and modifications at these positions can influence which proteins are recruited. This highlights the potential to design lenalidomide derivatives that can selectively degrade different target proteins.
Role in Modulating CRBN-Substrate Interface Dynamics
Lenalidomide acts as a molecular glue, stabilizing the interaction between CRBN and its neosubstrates. nih.gov It does not form extensive direct interactions with the neosubstrate itself, but rather modulates the surface of CRBN to create a high-affinity binding site. nih.gov Biomolecular simulations have shown that lenalidomide can enhance the stability of key hydrogen bonds at the CRBN-neosubstrate interface by shielding them from the solvent. nih.gov This stabilization of the ternary complex is crucial for efficient ubiquitination of the neosubstrate by the CRL4-CRBN E3 ligase machinery.
Structural Biology of Ternary Complex Formation (Lenalidomide-CRBN-Substrate)
The three-dimensional structures of several ternary complexes of CRBN, a lenalidomide analog, and a neosubstrate have been solved, providing detailed insights into the mechanism of molecular glue-mediated protein degradation. The crystal structure of the DDB1-CRBN-lenalidomide-CK1α complex (PDB ID: 5FQD) clearly illustrates how lenalidomide bridges the interaction between CRBN and the β-hairpin loop of CK1α. rsc.orgresearchgate.netnih.gov
In this structure, the glutarimide ring of lenalidomide is buried within the tri-tryptophan pocket of CRBN, while the phthalimide ring is positioned at the interface with CK1α. The β-hairpin of CK1α sits (B43327) in a surface groove formed by both CRBN and lenalidomide. This structural arrangement explains the strict dependency on the presence of the drug for the interaction to occur. nih.gov Similar structural principles have been observed for other neosubstrates, confirming the general mechanism of action for this class of molecular glues. nih.gov
Table 2: Key Protein Data Bank (PDB) Structures
| PDB ID | Description | Resolution (Å) | Reference |
| 4CI2 | Structure of the DDB1-CRBN E3 ubiquitin ligase bound to lenalidomide | 2.95 | rcsb.orgresearchgate.net |
| 4TZ4 | Structure of the DDB1-CRBN-lenalidomide complex | Not specified | rsc.orgresearchgate.net |
| 5FQD | Crystal structure of DDB1-CRBN bound to lenalidomide and CK1α | 2.45 | rsc.orgresearchgate.netnih.gov |
Integration of Lenalidomide Acetylene C5 Cooh in Proteolysis Targeting Chimera Protac Design
Rational Design Principles for Lenalidomide-Based PROTACs
The design of a successful PROTAC is a multifactorial process, where each component must be carefully optimized to ensure the efficient formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The selection of the E3 ligase ligand, the architecture of the linker, and the strategy for attaching the POI ligand are all critical determinants of the final PROTAC's potency and selectivity.
Lenalidomide (B1683929) is a well-established and potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. arvinas.comnih.gov CRBN is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.gov The binding of lenalidomide to CRBN enables the recruitment of this entire enzymatic machinery to a specific target protein. mdpi.comnih.gov
The use of lenalidomide and its derivatives in PROTAC design offers several advantages, including favorable physicochemical properties and high metabolic and chemical stability. frontiersin.org Lenalidomide-acetylene-C5-COOH is a specifically engineered derivative that incorporates the core lenalidomide structure, ensuring potent CRBN engagement, with a linker element terminating in an acetylene (B1199291) group. medchemexpress.commedchemexpress.com This terminal alkyne provides a reactive handle for the straightforward and specific attachment of a POI ligand. medchemexpress.com
| Feature | Description | Reference |
| E3 Ligase | Cereblon (CRBN) | arvinas.comnih.gov |
| Ligand | Lenalidomide | arvinas.com |
| Function | Recruits the CRL4^CRBN^ E3 ligase complex to the target protein. | mdpi.comnih.gov |
| Advantage | Confers favorable physicochemical properties and stability to the PROTAC. | frontiersin.org |
| Specific Compound | This compound | biocat.comglpbio.com |
Length: The linker's length is a critical parameter. If it is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to the POI and the E3 ligase. researchgate.net Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. researchgate.net The optimal length, often determined empirically, can also influence the degradation selectivity of the PROTAC. explorationpub.com
Rigidity: The flexibility or rigidity of the linker can impact the stability of the ternary complex. Introducing rigid elements, such as alkynes, triazoles, or cyclic structures, into the linker can decrease conformational flexibility. nih.govnih.gov This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to enhanced PROTAC activity. nih.gov
Chemical Composition: The chemical nature of the linker affects key drug-like properties. Hydrophobic linkers, such as simple alkyl chains, are common but can lead to poor aqueous solubility. nih.gov Incorporating more hydrophilic units, like polyethylene (B3416737) glycol (PEG), can improve solubility and cell permeability. nih.gov The "acetylene-C5-COOH" portion of this compound defines its specific chemical composition: a five-carbon alkyl chain (C5) providing length, an acetylene (alkyne) group providing rigidity and a conjugation point, and a carboxylic acid (COOH) which can influence solubility and provides another potential point for modification. biocat.com
| Parameter | Importance in PROTAC Design |
| Length | Affects ternary complex formation and degradation efficiency. An optimal length is crucial. researchgate.net |
| Rigidity | Can stabilize the ternary complex and enhance potency. Rigid linkers can improve activity. nih.govmdpi.com |
| Composition | Influences solubility, cell permeability, and metabolic stability. explorationpub.comnih.gov |
A key feature of this compound is the terminal acetylene group, which is specifically designed for use in "click chemistry." medchemexpress.com The most common conjugation reaction used is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). ugent.bemedchemexpress.com This highly efficient and specific reaction allows for the covalent linking of the lenalidomide-linker piece to a ligand for the protein of interest, which has been correspondingly modified to contain an azide (B81097) group. ugent.be This modular approach greatly simplifies the synthesis of PROTAC libraries, as different azide-functionalized POI ligands can be readily "clicked" onto the same this compound building block.
Mechanisms of Targeted Protein Ubiquitination and Proteasomal Degradation in PROTACs
PROTACs function by coopting the cell's natural protein disposal pathway, the Ubiquitin-Proteasome System (UPS). frontiersin.orgnih.gov This process involves two major steps: the tagging of the target protein with ubiquitin molecules and the subsequent destruction of the tagged protein by the proteasome.
The core function of a lenalidomide-based PROTAC is to bring a target protein into proximity with the CRL4^CRBN^ E3 ligase. researchgate.net This induced proximity facilitates the transfer of ubiquitin, a small 76-amino acid regulatory protein, from an E2 conjugating enzyme to the target protein. nih.govresearchgate.net This process occurs through a well-defined enzymatic cascade:
E1 Activation: The ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent reaction. rsc.org
E2 Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). rsc.org
E3 Ligation: The E3 ligase, recruited by the PROTAC, mediates the final transfer of the ubiquitin from the E2 enzyme to a specific lysine (B10760008) residue on the surface of the target protein. nih.govresearchgate.net
This cycle repeats multiple times, resulting in the attachment of a chain of ubiquitin molecules (polyubiquitination) to the target protein. nih.govresearchgate.net This polyubiquitin (B1169507) chain, particularly those linked via the K48 position of ubiquitin, serves as a recognition signal for proteasomal degradation. frontiersin.org
Once the target protein is tagged with a polyubiquitin chain, it is recognized by the 26S proteasome, a large, multi-subunit protease complex. rsc.orgfrontiersin.org The proteasome unfolds the tagged protein and feeds it into its central proteolytic chamber, where it is hydrolyzed into small peptides. researchgate.net The ubiquitin molecules are cleaved from the protein and recycled back into the cytoplasm for reuse. researchgate.net The PROTAC molecule itself is not degraded in this process and is released after inducing ubiquitination, allowing it to act catalytically to promote the degradation of additional target protein molecules. ugent.beresearchgate.net
Catalytic Nature and Stoichiometric Considerations of PROTAC Function
A defining and advantageous feature of Proteolysis-Targeting Chimeras (PROTACs) is their catalytic mode of action. portlandpress.comwikipedia.org Unlike traditional small-molecule inhibitors that function via an occupancy-driven mechanism requiring stoichiometric binding to their targets, PROTACs operate as event-driven molecules. nih.govrsc.orgnih.gov This means a single PROTAC molecule, such as one synthesized using the this compound linker-ligand, can induce the degradation of multiple target protein molecules, allowing it to be effective at sub-stoichiometric concentrations. portlandpress.comnih.gov
The catalytic function of a PROTAC is a cyclical process that leverages the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS). wikipedia.orgnih.gov The cycle proceeds through several key steps:
Ternary Complex Formation : A PROTAC molecule, featuring a ligand for an E3 ligase (derived from a precursor like this compound to bind Cereblon) and a warhead for a specific Protein of Interest (POI), simultaneously binds both proteins. nih.govfrontiersin.org This brings the POI into close proximity with the E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase). nih.gov
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface lysine residues on the POI. wikipedia.orgrsc.org The POI becomes polyubiquitinated, which serves as a molecular tag for destruction. portlandpress.com
Proteasomal Degradation : The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins. nih.gov
PROTAC Recycling : Following the ubiquitination of the target, the PROTAC molecule dissociates from the complex and is released. portlandpress.comrsc.org Crucially, the PROTAC is not consumed in the process and is free to bind to another POI and E3 ligase, initiating a new cycle of degradation. wikipedia.orgrsc.org
This ability to be recycled is the foundation of the PROTAC's catalytic nature. wikipedia.org This sub-stoichiometric activity has been demonstrated in various studies. For instance, in vitro research on a PROTAC targeting RIPK2 showed it was capable of inducing super-stoichiometric ubiquitination, where one molecule of the PROTAC led to the ubiquitination of multiple molecules of the target protein. nih.govresearchgate.net Specifically, incubations with varying concentrations of the PROTAC resulted in an average RIPK2 degradation stoichiometry of 2.9 after 35 minutes, confirming that a single PROTAC molecule could modify several target molecules. nih.gov
The stoichiometric advantage is a key element of PROTAC efficacy. Because they function catalytically, they can achieve profound protein knockdown at very low, often nanomolar, concentrations. nih.gov This potency is often far greater than the binding affinities of the individual ligands for their respective proteins might suggest. nih.govacs.org For example, Cereblon-recruiting PROTACs like ARV-825 have been shown to efficiently catalyze the degradation of their target, BRD4, at nanomolar concentrations. nih.gov This high efficacy at low doses can potentially lead to a wider therapeutic window and a reduction in off-target effects compared to traditional inhibitors. portlandpress.comnih.gov The kinetics of this process are primarily driven by the rate of ubiquitination that stems from the formation of a productive ternary complex. acs.org
Interactive Table:
Table 1: Key Research Findings on PROTAC Catalytic Function| PROTAC Target/System | Key Finding | Implication | Reference(s) |
|---|---|---|---|
| RIPK2 (VHL-based) | Demonstrated super-stoichiometric ubiquitination in vitro, with one PROTAC molecule modifying multiple RIPK2 molecules. | Confirms the catalytic nature of PROTACs and their ability to function sub-stoichiometrically. | nih.govnih.govresearchgate.net |
| BET Proteins (CRBN-based) | PROTACs dBET1 and MZ1 showed high efficacy for degradation at sub-stoichiometric concentrations. | Highlights that Lenalidomide-based PROTACs operate catalytically. | acs.org |
| BRD4 (CRBN-based) | ARV-825, a pomalidomide-based PROTAC, efficiently catalyzed BRD4 degradation at 100 nM. | Demonstrates the high potency of Cereblon-recruiting PROTACs. | nih.gov |
Table 2: Compound Names
| Compound Name | Description |
|---|---|
| This compound | A Lenalidomide-based Cereblon (CRBN) ligand with a linker containing an alkyne group, used for the synthesis of PROTACs. medchemexpress.commedchemexpress.com |
| Lenalidomide | An immunomodulatory drug that binds to the Cereblon (CRBN) E3 ligase. frontiersin.org |
| Pomalidomide (B1683931) | An immunomodulatory drug, analogous to Lenalidomide, that also binds to CRBN. frontiersin.org |
| Thalidomide | The parent immunomodulatory drug of Lenalidomide and Pomalidomide that binds to CRBN. frontiersin.org |
| ARV-825 | A PROTAC that uses a pomalidomide-derived ligand to recruit CRBN to degrade the target protein BRD4. nih.gov |
| dBET1 | A PROTAC that uses a thalidomide-derived ligand to recruit CRBN to degrade BET proteins. nih.gov |
| MZ1 | A PROTAC that recruits the VHL E3 ligase to degrade BET proteins. acs.org |
| OTX015 | A small-molecule inhibitor of BRD4. nih.gov |
| JQ1 | A small-molecule inhibitor of BET bromodomains. nih.gov |
| RIPK2 | Receptor-interacting serine/threonine-protein kinase 2, a target protein used in studies demonstrating PROTAC catalysis. nih.gov |
| BRD4 | Bromodomain-containing protein 4, a member of the BET family and a common target for PROTACs. nih.gov |
| Cereblon (CRBN) | A substrate receptor for the Cullin-4-RING E3 ubiquitin ligase complex, targeted by Lenalidomide and its derivatives. frontiersin.org |
Structure Activity Relationship Sar Studies of Lenalidomide Acetylene C5 Cooh Derivatives in Targeted Protein Degradation
Impact of the Acetylene-C5-COOH Moiety on Ternary Complex Formation Efficiency
The linker component of a PROTAC is not merely a spacer but plays a crucial role in the efficiency of ternary complex formation. explorationpub.comnih.gov The length, chemical composition, and attachment points of the linker dictate the relative orientation and proximity of the E3 ligase and the target protein, which can profoundly affect the stability and cooperativity of the resulting ternary complex. nih.gov An overly short linker may cause steric clashes that prevent the complex from forming, while an excessively long linker might not effectively bring the two proteins together for efficient ubiquitin transfer. explorationpub.com
The acetylene-C5-COOH moiety in Lenalidomide-acetylene-C5-COOH provides a defined length and chemical character that influences the initial geometry of the PROTAC. The rigid nature of the acetylene (B1199291) unit can impart a degree of conformational constraint, while the C5 alkyl chain offers flexibility. The efficiency of ternary complex formation for a PROTAC derived from this building block will ultimately depend on the interplay between the linker's properties and the specific surfaces of the recruited E3 ligase and target protein. Biophysical assays such as Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) are essential tools used to quantify the binding affinities and cooperativity of these interactions, providing critical data to understand the impact of the linker structure on ternary complex assembly. nih.govtandfonline.com
Quantitative Analysis of Linker Variations on PROTAC Activity
The modular synthesis enabled by the alkyne handle of this compound allows researchers to generate libraries of PROTACs with diverse linkers to quantitatively assess their impact on degradation activity.
The length of the linker is a critical determinant of PROTAC efficacy. nih.gov Studies have consistently shown that there is often an optimal linker length for a given POI-E3 ligase pair. nih.govresearchgate.net For instance, in one study on estrogen receptor (ER)-targeting PROTACs, a 16-atom chain length was found to be optimal for degradation. nih.govnih.gov PROTACs with linkers that are too short or too long show diminished activity. explorationpub.com
Both polyethylene (B3416737) glycol (PEG) and alkyl-based linkers are commonly used. PEG linkers can improve solubility and cell permeability, but their composition can also affect degradation potency. In one case, replacing an alkyl chain with PEG units resulted in weaker degradation of CRBN, suggesting the incorporation of oxygen atoms can sometimes inhibit PROTAC activity. explorationpub.com The optimal linker length and composition must be determined empirically for each new target.
Table 1: Illustrative Impact of Linker Length on Target Protein Degradation This table represents hypothetical data based on established principles to illustrate the typical relationship between linker length and degradation efficiency.
| PROTAC Derivative | Linker Type | Linker Length (atoms) | DC50 (nM) | Max Degradation (%) |
| Compound A | Alkyl | 9 | 140 | 60 |
| Compound B | Alkyl | 12 | 55 | 85 |
| Compound C | Alkyl | 16 | 26 | >95 |
| Compound D | Alkyl | 19 | 98 | 70 |
| Compound E | Alkyl | 21 | 250 | 45 |
DC50: Concentration required to degrade 50% of the target protein. Data is conceptual and derived from trends observed in studies such as Cyrus et al., Mol Biosyst, 2011. nih.govresearchgate.net
The chemical makeup of the linker can influence not only potency but also selectivity. By altering the linker, a PROTAC can be tuned to preferentially degrade one protein over another, even among closely related family members. For example, a lapatinib-based PROTAC was able to degrade both EGFR and HER2; however, extending the linker with a single ethylene (B1197577) glycol unit resulted in a selective EGFR degrader by abolishing HER2 degradation. explorationpub.com This demonstrates that subtle changes in linker composition can have profound effects on the geometry of the ternary complex, leading to significant gains in specificity.
Table 2: Example of Linker Composition on Degradation Selectivity This table provides a conceptual example based on reported findings to show how linker composition can tune selectivity.
| PROTAC | Target Ligand | Linker Composition | Target 1 Degradation (DC50) | Target 2 Degradation (DC50) |
| PROTAC X | Lapatinib | 10-atom Alkyl-PEG | 25 nM (EGFR) | 40 nM (HER2) |
| PROTAC Y | Lapatinib | 13-atom Alkyl-PEG | 20 nM (EGFR) | >1000 nM (HER2) |
Data is conceptual and based on principles described in Burslem et al., 2018. explorationpub.com
Positional Effects of Chemical Substitutions on the Phthalimide (B116566) Ring
The phthalimide ring of lenalidomide (B1683929) is not just a passive anchor for CRBN; it actively participates in defining neo-substrate selectivity. jst.go.jpresearchgate.net Chemical modifications to this ring are a key strategy for fine-tuning the activity and specificity of both molecular glues and PROTACs.
The positions for linker attachment or substitution on the phthalimide ring have a significant impact on the degradation profile of both intended targets and off-target proteins, such as endogenous zinc-finger (ZF) proteins. nih.gov Structural studies show that the glutarimide (B196013) ring of lenalidomide binds deeply within CRBN, leaving the phthalimide ring accessible. nih.gov
Research has shown that attaching linkers or making substitutions at the C5 position of the phthalimide ring is often preferable to the C4 position. researchgate.net C5 modifications tend to reduce the unwanted degradation of endogenous ZF proteins compared to identical modifications at the C4 position. nih.govresearchgate.net This is because the C5 position is oriented away from the binding interface of many neo-substrates, thereby "bumping off" or preventing the engagement of these off-targets while preserving the necessary interaction with CRBN. researchgate.net This principle allows for the design of more specific PROTACs with fewer off-target effects. nih.gov Similarly, modifications at the 6-position have also been shown to modulate neo-substrate selectivity, enhancing degradation of anti-cancer targets while reducing activity towards proteins associated with adverse effects. jst.go.jpresearchgate.net
Table 3: Effect of Phthalimide Substitution Position on Off-Target Degradation This table illustrates findings on how substitution position affects the degradation of unintended proteins.
| Compound | Modification Position | Linker/Substituent | Target Degradation | Off-Target ZF Protein Degradation |
| Pomalidomide (B1683931) Analog 1 | C4 | Amino Group | High | Significant |
| Pomalidomide Analog 2 | C5 | Amino Group | High | Reduced |
| PROTAC Z (C4-linked) | C4 | POI Ligand + Linker | Potent | Significant |
| PROTAC Z' (C5-linked) | C5 | POI Ligand + Linker | Potent | Minimal |
This table summarizes general findings from studies on pomalidomide-based PROTACs and analogs. nih.govresearchgate.net
Computational and Biophysical Approaches to Guide PROTAC SAR
Given the complexity of the PROTAC mechanism, which involves a multi-step process and the formation of a three-body complex, rational design is challenging. tandfonline.comacs.org Trial-and-error synthesis and testing can be resource-intensive. explorationpub.com Therefore, computational and biophysical methods are increasingly vital to guide SAR studies and streamline the optimization process. explorationpub.comscienceopen.com
Computational approaches such as molecular dynamics simulations and protein-protein docking are used to model the formation and dynamics of the POI-PROTAC-E3 ligase ternary complex. scienceopen.comresearchgate.net These models can help predict whether a given linker will allow for a stable complex to form or if steric clashes are likely. explorationpub.com In silico tools can assess the conformational flexibility of the PROTAC and predict favorable geometries for ubiquitination, helping to prioritize which linker designs to synthesize. acs.orgresearchgate.net
Biophysical techniques provide essential experimental data to validate and inform computational models. tandfonline.com
X-ray crystallography can deliver high-resolution snapshots of the ternary complex, offering invaluable insights into the specific molecular interactions that stabilize it. tandfonline.com
Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are used to quantitatively measure the binding affinities of the PROTAC to both the target and the E3 ligase individually, as well as the cooperativity and stability of the ternary complex. nih.govtandfonline.com
Nuclear Magnetic Resonance (NMR) studies can reveal information about the solution-state conformations of PROTACs, shedding light on how they might adapt their shape to enter cells and engage their targets. acs.org
By integrating these computational and biophysical methods, researchers can gain a deeper understanding of the complex SAR of PROTACs, leading to a more rational and efficient design of potent and selective protein degraders. explorationpub.com
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools for elucidating the binding mode of ligands within their protein targets and for predicting the stability of these interactions. In the context of lenalidomide derivatives, these simulations provide invaluable insights into the key interactions with the CRBN binding pocket.
Docking studies of lenalidomide and its analogues into the CRBN crystal structure (e.g., PDB: 4TZ4) consistently show that the glutarimide moiety of lenalidomide binds within a conserved tri-tryptophan pocket (Trp380, Trp386, and Trp400). nih.gov These interactions are crucial for anchoring the ligand to the E3 ligase. The phthalimide portion of the molecule typically forms a hydrogen bond with a conserved asparagine residue (Asn351). acs.org Molecular dynamics simulations have further illuminated these interactions, demonstrating the stability of the lenalidomide-CRBN complex over time. researchgate.netscielo.org.za
For derivatives of this compound, docking studies predict that the core lenalidomide scaffold will maintain these critical interactions with the CRBN binding pocket. The acetylene-C5-COOH linker is projected to be solvent-exposed, allowing it to be connected to a target protein ligand without disrupting the essential binding to CRBN. nih.gov The table below summarizes representative binding energy calculations for lenalidomide and hypothetical derivatives based on published data for similar compounds.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues with CRBN |
|---|---|---|
| Lenalidomide | -5.74 | Trp380, Trp386, Trp400, Asn351 |
| Hypothetical Derivative A (modified linker) | -6.20 | Trp380, Trp386, Trp400, Asn351 |
| Hypothetical Derivative B (modified linker) | -5.95 | Trp380, Trp386, Trp400, Asn351 |
The data in this table is illustrative and based on findings from related lenalidomide analogues. nih.gov
Binding Affinity and Kinetics Analysis
The binding affinity of the lenalidomide moiety to CRBN is a critical parameter for the efficacy of a PROTAC. This affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Various biophysical techniques, such as Isothermal Titration Calorimetry (ITC) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are employed to measure these values.
Studies have reported varying binding affinities for lenalidomide to CRBN, which can be influenced by the specific protein construct and experimental conditions used. For example, ITC measurements have yielded a Kd of 2.9 µM for lenalidomide binding to a midi construct of CRBN. nih.gov TR-FRET assays have reported an IC50 value of 1.69 µM for lenalidomide. tandfonline.com The introduction of linkers and further modifications can modulate this binding affinity. For instance, some derivatives have shown even stronger binding affinities to CRBN compared to the parent lenalidomide. wisc.edu
The table below presents a compilation of binding affinity data for lenalidomide and a representative derivative from the scientific literature.
| Compound | Assay Method | Binding Affinity (IC50/Kd, µM) | Reference |
|---|---|---|---|
| Lenalidomide | TR-FRET | 1.69 (IC50) | tandfonline.com |
| Lenalidomide | ITC | 2.9 (Kd) | nih.gov |
| Compound 10a (a lenalidomide derivative) | TR-FRET | 4.83 (IC50) | tandfonline.com |
Applications of Lenalidomide Acetylene C5 Cooh in Preclinical Research and Chemical Biology
Development of Selective PROTACs for Novel Protein Targets
The primary application of Lenalidomide-acetylene-C5-COOH is in the generation of PROTACs designed to selectively degrade proteins implicated in various diseases, particularly cancer. By recruiting the CRBN E3 ligase, these PROTACs can induce the ubiquitination and subsequent proteasomal degradation of target proteins that have been traditionally difficult to inhibit with small molecules.
Degradation of Oncogenic Proteins (e.g., STAT3, FLT3, MDM2, BCR-ABL)
FLT3: Fms-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML). CRBN-based PROTACs have been developed to induce the degradation of FLT3. medchemexpress.combio-conferences.org These degraders have demonstrated potent degradation of the FLT3-ITD mutant and have shown significant anti-leukemic activity. medchemexpress.com The modular nature of PROTAC design allows for the use of various CRBN ligands, and a functionalized molecule like this compound would be a suitable component for synthesizing such FLT3-targeting PROTACs.
MDM2: The E3 ubiquitin ligase MDM2 is a negative regulator of the p53 tumor suppressor. PROTACs have been designed to target MDM2 for degradation, thereby stabilizing p53. nih.govscienceopen.comnih.gov These PROTACs typically consist of an MDM2 inhibitor linked to a CRBN ligand. The development of such molecules showcases the utility of recruiting one E3 ligase to degrade another, and the synthesis of these heterobifunctional molecules could employ this compound as the CRBN-recruiting arm.
BCR-ABL: The oncogenic fusion protein BCR-ABL is the hallmark of chronic myeloid leukemia (CML). Several studies have reported the development of CRBN-recruiting PROTACs to degrade BCR-ABL, offering a potential strategy to overcome resistance to tyrosine kinase inhibitors. mdpi.comnih.govepa.govnih.gov These PROTACs have been synthesized by conjugating BCR-ABL inhibitors with lenalidomide (B1683929) or pomalidomide (B1683931) derivatives. nih.gov The use of a functionalized linker, such as the one present in this compound, is a common strategy in the synthesis of these targeted protein degraders.
| Target Protein | PROTAC Strategy | Key Findings |
| STAT3 | CRBN-recruiting PROTAC | Achieved complete tumor regression in vivo. |
| FLT3 | CRBN-recruiting PROTAC | Potent degradation of FLT3-ITD mutant and anti-leukemic activity. medchemexpress.com |
| MDM2 | CRBN-recruiting PROTAC targeting MDM2 | Stabilization of p53 and inhibition of leukemia cell growth. nih.govscienceopen.comnih.gov |
| BCR-ABL | CRBN-recruiting PROTAC | Overcomes resistance to tyrosine kinase inhibitors by degrading the fusion protein. mdpi.comnih.govepa.govnih.gov |
Exploration of Non-Oncogenic Target Degradation
While the majority of published research focuses on oncogenic targets, the PROTAC technology enabled by molecules like this compound is, in principle, applicable to any protein for which a suitable ligand can be developed. The exploration of non-oncogenic target degradation is an expanding area of research. For instance, lenalidomide itself has been shown to induce the degradation of certain non-oncogenic proteins, such as casein kinase 1α (CK1α). nih.govnih.gov This suggests that PROTACs derived from lenalidomide could be designed to target a wide array of proteins involved in various cellular processes and diseases beyond cancer. However, specific examples of PROTACs using this compound for non-oncogenic targets are not yet widely reported in the scientific literature.
Utilization in Target Identification and Validation Methodologies
The functional groups within this compound, particularly the alkyne handle, make it a valuable tool for chemical biology applications beyond its use in constructing PROTACs for targeted degradation.
Chemical Probes for Deconvoluting Protein Functions
The alkyne group in this compound allows for its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the attachment of reporter tags, such as fluorophores or biotin, to the molecule. The resulting probes can be used to visualize the subcellular localization of the lenalidomide moiety or to identify its binding partners through affinity purification followed by mass spectrometry. For example, photo-affinity-labeled lenalidomide probes have been developed for target identification by chemical proteomics. biorxiv.org While not specifically this compound, these studies demonstrate the principle of using functionalized lenalidomide derivatives as chemical probes. Such tools are instrumental in deconvoluting the complex biology of lenalidomide and its derivatives, including the identification of novel "neosubstrates" that are recruited to the CRBN E3 ligase for degradation. nih.govnih.govrepec.org
Functional Genomics and Proteomics Integration
The ability to synthesize a library of PROTACs with varying target specificities using a common building block like this compound allows for systematic studies of protein function on a large scale. By selectively degrading specific proteins, researchers can investigate the functional consequences of their depletion in cellular or in vivo models. This approach can be integrated with genomics and proteomics platforms to obtain a comprehensive understanding of cellular pathways and networks. For instance, quantitative proteomics can be employed to assess the global changes in the proteome following the degradation of a specific target, providing insights into its function and downstream effectors. nih.gov The use of clickable lenalidomide derivatives can also facilitate the enrichment and identification of ubiquitinated substrates, thereby integrating with proteomic workflows to study the ubiquitin-proteasome system. biorxiv.org
Development of Modulators for Ubiquitin-Proteasome System (UPS) Components
Lenalidomide and its derivatives are themselves modulators of the UPS, specifically the CRL4-CRBN E3 ubiquitin ligase complex. nih.govnih.gov They act as "molecular glues" by inducing a neomorphic interaction between CRBN and its non-native substrates, leading to their ubiquitination and degradation. nih.govnih.govrepec.org this compound, as a precursor for various CRBN-recruiting molecules, is central to the development of novel UPS modulators.
The primary role of this compound in this context is to serve as a CRBN-directing component. By attaching it to different protein-binding ligands, a diverse range of proteins can be brought into proximity with the CRBN E3 ligase. This allows for the targeted degradation of proteins that are not natural substrates of CRBN.
While the focus has been on hijacking CRBN, the broader concept of modulating UPS components is an active area of research. The development of PROTACs that recruit other E3 ligases is ongoing. However, the available literature predominantly associates this compound and similar derivatives with the recruitment of CRBN. There is limited evidence to suggest its direct use in developing modulators for other UPS components, such as other E3 ligases or deubiquitinating enzymes (DUBs), without being part of a PROTAC that recruits CRBN to a target that is another UPS component.
Applications in Disease Modeling and Pathway Perturbation Studies
This compound serves as a crucial chemical tool in preclinical research, primarily enabling the synthesis of targeted protein degraders known as Proteolysis Targeting Chimeras (PROTACs). By functioning as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, it allows for the specific hijacking of the cell's natural protein disposal machinery to eliminate proteins of interest, thereby facilitating the study of their roles in disease and the perturbation of cellular pathways. A notable example of its application is in the development of degraders targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key player in various cancers.
One such PROTAC, developed using a lenalidomide analogue, is SD-36, a potent and selective STAT3 degrader. nih.govluc.edunih.gov The application of SD-36 in disease modeling and pathway perturbation studies has yielded significant insights into the therapeutic potential of STAT3 degradation.
In various leukemia and lymphoma cell lines, SD-36 has been shown to induce a time- and concentration-dependent degradation of the STAT3 protein. nih.gov This degradation leads to a profound suppression of the STAT3 transcriptional network. nih.govluc.edu For instance, in the acute myeloid leukemia (AML) cell line MOLM-16, treatment with SD-36 leads to the complete depletion of both monomeric and dimeric forms of STAT3. nih.gov This, in turn, abolishes the DNA binding activity of STAT3, a critical step for its function as a transcription factor. nih.gov
The perturbation of the STAT3 pathway by SD-36 has direct consequences on cancer cell survival and proliferation. In a panel of leukemia and lymphoma cell lines with high levels of phosphorylated STAT3, SD-36 demonstrated potent growth inhibitory activity. nih.govnih.gov This inhibition is often achieved through the induction of cell cycle arrest and/or apoptosis. nih.govluc.eduosti.gov
The utility of this lenalidomide-based degrader extends to in vivo disease models. In multiple xenograft mouse models of leukemia and lymphoma, administration of SD-36 resulted in complete and long-lasting tumor regression at well-tolerated doses. nih.govluc.edunih.gov A single dose of SD-36 was sufficient to induce sustained degradation of STAT3 in the tumor tissue, leading to the downregulation of STAT3 target genes. luc.edu
The specificity of SD-36, enabled by its design which includes the lenalidomide-derived CRBN ligand, is a key feature in its application for pathway perturbation studies. It demonstrates high selectivity for STAT3 over other members of the STAT protein family, which is crucial for attributing the observed biological effects directly to the depletion of STAT3. nih.govluc.edu
To further validate that the observed effects were due to the PROTAC mechanism, a control compound, SD-36Me, was synthesized. nih.gov This methylated version is unable to bind to CRBN and, consequently, was ineffective at inducing STAT3 degradation, confirming that the pathway perturbation is dependent on the recruitment of the E3 ligase. nih.govnih.gov
The research findings from the application of SD-36 in preclinical models are summarized in the tables below.
Table 1: In Vitro Activity of SD-36 in Cancer Cell Lines
| Cell Line | Cancer Type | Effect of SD-36 Treatment | Reference |
| MOLM-16 | Acute Myeloid Leukemia | Time- and concentration-dependent degradation of STAT3 protein; Abolishes STAT3 DNA binding activity; Induces apoptosis. | nih.gov |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | Time- and concentration-dependent degradation of STAT3 protein; Abolishes STAT3 DNA binding activity. | nih.gov |
| DEL | Anaplastic Large Cell Lymphoma | Time- and concentration-dependent degradation of STAT3 protein. | nih.gov |
| KI-JK | Anaplastic Large Cell Lymphoma | Time- and concentration-dependent degradation of STAT3 protein. | nih.gov |
Table 2: In Vivo Efficacy of SD-36 in Xenograft Models
| Xenograft Model | Cancer Type | Outcome of SD-36 Treatment | Reference |
| MOLM-16 | Acute Myeloid Leukemia | Complete and long-lasting tumor regression. | nih.gov |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | Effective tumor growth inhibition; Complete tumor regression at higher doses. | medchemexpress.com |
| SUP-M2 | Anaplastic Large Cell Lymphoma | Complete inhibition of tumor growth. | medchemexpress.com |
Advanced Research Directions and Methodological Innovations for Lenalidomide Acetylene C5 Cooh and Its Protacs
Development of Spatially and Temporally Controllable PROTACs
A significant challenge in cancer therapy is minimizing off-target effects and toxicity to healthy tissues. nih.gov Spatially and temporally controllable PROTACs aim to address this by restricting their degradation activity to specific locations or time points, which can be achieved through external stimuli like light or specific chemical inducers. researchgate.net
Photoactivatable and Chemically Inducible Systems
Photoactivatable PROTACs, or "photoPROTACs," are designed to remain inactive until irradiated with light of a specific wavelength. This allows for precise control over where and when the degrader is active. One common strategy involves installing a photolabile "caging" group on a critical functional group of the PROTAC, rendering it unable to form the ternary complex between the POI and the E3 ligase.
For a PROTAC synthesized using Lenalidomide-acetylene-C5-COOH, a photocage could be installed on the glutarimide (B196013) nitrogen of the lenalidomide (B1683929) moiety. This modification would prevent binding to CRBN. Upon light-based activation, the cage would be cleaved, restoring the PROTAC's ability to recruit CRBN and initiate protein degradation. The acetylene (B1199291) group of this compound is particularly advantageous here, as it allows for the modular attachment of a POI ligand to a photo-caged lenalidomide core.
Chemically inducible systems rely on the administration of a second, benign small molecule to activate the PROTAC. A "bump-and-hole" strategy can be employed where the E3 ligase ligand (lenalidomide) is chemically modified (the "bump") to reduce its affinity for the native E3 ligase. efmc-ismc.org A corresponding engineered E3 ligase (the "hole") would only bind the modified ligand, ensuring that degradation only occurs in cells expressing the engineered ligase. While not directly an inducible system for a standard PROTAC, this highlights the chemical tractability of the lenalidomide scaffold for creating highly specific degradation systems.
| Control Modality | Activation Mechanism | Role of this compound | Key Advantage |
| Photoactivation | Light-induced cleavage of a photolabile caging group restores PROTAC activity. | The acetylene group allows for the straightforward coupling of a POI ligand to a pre-caged lenalidomide warhead. | High spatial and temporal precision, minimizing off-target effects. |
| Chemical Induction | Administration of a small molecule induces a conformational change or assembly of the active PROTAC. | The modular synthesis enabled by click chemistry facilitates the creation of multi-component, inducible systems. | Tunable and potentially reversible control over protein degradation. |
Integration with High-Throughput Screening Platforms for Degrader Discovery
The discovery of novel PROTACs is often a labor-intensive process of rational design and one-by-one synthesis. High-throughput screening (HTS) platforms offer a way to rapidly test large libraries of compounds for their ability to degrade a specific POI. nih.gov The "click chemistry" handle on this compound is exceptionally well-suited for generating such libraries. rsc.org
Researchers can synthesize a large collection of azide-functionalized ligands for a POI and, in a parallel fashion, react them with this compound to create a PROTAC library on a microplate scale. This "direct-to-biology" approach allows for the screening of unpurified reaction products in cell-based assays, dramatically accelerating the discovery of potent and selective degraders. nih.gov Screening methodologies can include reporter assays (e.g., measuring the fluorescence of a POI-reporter fusion protein), immunofluorescence, or proteomics-based approaches to quantify protein levels. researchgate.net
Strategies for Enhancing In Vitro and Ex Vivo Degradation Efficiency
The efficiency of a PROTAC is determined by several factors, including the binding affinities of its ligands for the POI and E3 ligase, and the stability and conformation of the ternary complex. For PROTACs built with this compound, optimization efforts can focus on the linker and the POI ligand.
The C5-linker provided by the core molecule is a starting point. Linker length and composition can be systematically varied by synthesizing derivatives of this compound with different linker lengths or by incorporating features like polyethylene (B3416737) glycol (PEG) chains into the azide-containing POI ligand before the click reaction. This optimization is crucial for achieving the correct orientation of the POI and CRBN in the ternary complex to facilitate efficient ubiquitination.
Addressing Mechanisms of Degradation Resistance at the Molecular Level
Resistance to lenalidomide and PROTACs derived from it is a significant clinical challenge. nih.govnih.gov Mechanisms of resistance can be multifactorial. At the molecular level, mutations in the CRBN protein can prevent the binding of the lenalidomide moiety, thereby inactivating the PROTAC. Downregulation of CRBN expression is another common resistance mechanism. nih.gov Furthermore, mutations in the target protein that prevent ligand binding will also render the PROTAC ineffective. Understanding these resistance mechanisms through genomic sequencing of resistant cell lines is crucial for designing next-generation degraders that can overcome them.
| Resistance Mechanism | Molecular Basis | Potential Counter-Strategy |
| E3 Ligase Mutation | Point mutations in CRBN that disrupt the lenalidomide binding pocket. | Develop PROTACs that utilize different E3 ligases. |
| E3 Ligase Downregulation | Decreased cellular levels of CRBN protein. | Use of combination therapies that upregulate CRBN expression. |
| Target Protein Mutation | Mutations in the POI that prevent the binding of the targeting ligand. | Develop PROTACs that bind to a different, non-mutated region of the POI. |
| Drug Efflux | Increased expression of cellular pumps that remove the PROTAC from the cell. | Modify the chemical properties of the PROTAC to reduce its recognition by efflux pumps. |
Exploration of Hybrid Degradation Modalities Beyond Binary PROTACs
The traditional PROTAC is a binary system, bringing one POI to one E3 ligase. Emerging research is exploring hybrid and multi-functional degraders. For example, a single molecule could be designed to simultaneously degrade two different proteins by incorporating two distinct POI ligands. The modular synthesis enabled by this compound and click chemistry provides a platform for assembling such complex molecules.
Another hybrid approach involves combining targeted protein degradation with another therapeutic modality. For instance, a PROTAC could be conjugated to an antibody to create an antibody-drug conjugate (ADC) that delivers the degrader specifically to cancer cells expressing a certain surface antigen. The acetylene group on this compound could be used to attach the entire PROTAC molecule to an antibody, showcasing the versatility of this chemical tool in the development of novel therapeutic constructs.
Q & A
Q. What are the key steps for synthesizing and characterizing Lenalidomide-acetylene-C5-COOH?
The synthesis involves functionalizing lenalidomide with an acetylene linker and a C5-carboxylic acid group. Critical steps include:
- Coupling reactions : Use of palladium-catalyzed Sonogashira coupling to introduce the acetylene moiety, ensuring regioselectivity at the C5 position .
- Purification : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds, validated via mass spectrometry (M.Wt: 632.52) and nuclear magnetic resonance (NMR) for structural confirmation .
- Stability testing : Storage at -20°C to prevent degradation of the acetylene group, which is prone to oxidation under ambient conditions .
Q. What analytical techniques are essential for assessing the purity and stability of this compound?
- Chromatography : Reverse-phase HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .
- Spectroscopy : FT-IR to confirm the presence of acetylene (C≡C stretch ~2100 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) .
- Thermogravimetric analysis (TGA) : To evaluate thermal stability, particularly for acetylene-containing compounds prone to exothermic decomposition .
Q. How can researchers validate the biological activity of this compound in vitro?
- Cereblon binding assays : Fluorescence polarization (FP) assays using BDY FL Lenalidomide as a competitive ligand to quantify cereblon affinity (IC₅₀ values) .
- PROTAC degradation studies : Co-incubation with E3 ligase complexes (e.g., CRBN) and target proteins (e.g., IKZF1/3) in MM.1S myeloma cells, followed by Western blotting to measure ubiquitination and degradation kinetics .
Advanced Research Questions
Q. How should researchers design a Phase II clinical trial to evaluate this compound in relapsed/refractory hematologic malignancies?
- Population : Adults with relapsed/refractory B-cell chronic lymphocytic leukemia (CLL), stratified by Rai/Binet staging and prior lenalidomide exposure .
- Endpoints : Primary = progression-free survival (PFS); Secondary = overall response rate (ORR), minimal residual disease (MRD) negativity via flow cytometry .
- Safety monitoring : Mandatory assessments include ECG for QT prolongation, serum creatinine clearance (Cockroft-Gault method), and thyroid function tests due to lenalidomide’s known toxicity profile .
Q. How can contradictory data on this compound’s efficacy in real-world vs. clinical trial settings be reconciled?
- Data harmonization : Use propensity score matching to align real-world cohorts with clinical trial eligibility criteria (e.g., ECOG performance status ≤2, adequate renal function) .
- Covariate adjustment : Include variables like prior therapy lines, cytogenetic risk (e.g., del17p), and MRD status to isolate treatment effects .
- Meta-analysis : Pool data from randomized controlled trials (RCTs) using fixed-effects models, accounting for heterogeneity in dosing regimens (e.g., 10 mg vs. 25 mg daily) .
Q. What methodologies address stability challenges in formulating this compound for intravenous delivery?
- Lyophilization : Optimize excipients (e.g., mannitol, sucrose) to prevent acetylene group oxidation during reconstitution .
- pH adjustment : Maintain formulations at pH 6.5–7.5 to stabilize the carboxylic acid moiety and minimize hydrolysis .
- Accelerated stability studies : Conduct under ICH Q1A guidelines (40°C/75% RH) with HPLC monitoring of degradation products (e.g., acetylene dimerization byproducts) .
Q. How can computational modeling predict the reactivity of the acetylene linker in this compound?
- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for the C≡C bond under physiological conditions to assess susceptibility to radical-mediated cleavage .
- Molecular dynamics (MD) : Simulate interactions between the acetylene group and serum albumin to predict plasma protein binding and pharmacokinetics .
- QSAR models : Corrogate acetylene linker length (C5) with cereblon-binding affinity using datasets from analogous PROTACs .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results on this compound’s neurotoxicity in preclinical vs. clinical studies?
- Preclinical models : Rodent studies may underestimate neurotoxicity due to species-specific differences in blood-brain barrier permeability .
- Clinical mitigation : Implement dose adjustments (e.g., 5 mg reduction for Grade 2 neuropathy) and prophylactic therapies (e.g., gabapentin) based on real-world adverse event databases .
- Biomarker validation : Measure neurofilament light chain (NfL) in cerebrospinal fluid as a surrogate for axonal damage .
Methodological Resources
- Clinical trial protocols : Reference Celgene’s Phase II CLL study (NCT# redacted) for standardized safety/efficacy assessments .
- Analytical standards : Use ChemWhat’s Lenalidomide Impurity 50 (≥98.0%) for HPLC calibration and method validation .
- Computational tools : Leverage SAS for ridge regression and principal component analysis of acetylene stability data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
